molecular formula C9H5ClFN B2427288 3-Chloro-1-fluoroisoquinoline CAS No. 1076-37-5

3-Chloro-1-fluoroisoquinoline

Cat. No.: B2427288
CAS No.: 1076-37-5
M. Wt: 181.59
InChI Key: OOXCVIHHHNGMBQ-UHFFFAOYSA-N
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Description

3-Chloro-1-fluoroisoquinoline is a heterocyclic aromatic compound that features both chlorine and fluorine substituents on an isoquinoline ring. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system.

Scientific Research Applications

3-Chloro-1-fluoroisoquinoline has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 3-chloro-1-fluoroisoquinoline can be achieved through various methods. One common approach involves the selective fluorination of 1,3-dichloroisoquinoline using potassium fluoride. The chemoselectivity of this reaction is attributed to the lability of the carbon–halogen bond at the 1-position of the isoquinoline ring . Industrial production methods often involve similar selective halogenation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Chloro-1-fluoroisoquinoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can be achieved using potassium permanganate.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules. Palladium catalysts are typically used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

3-Chloro-1-fluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines:

    3-Chloro-1-fluoroquinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.

    1-Fluoroisoquinoline: Lacks the chlorine substituent, which may affect its reactivity and applications.

    3-Chloroisoquinoline: Lacks the fluorine substituent, which can influence its biological activity and chemical properties.

Properties

IUPAC Name

3-chloro-1-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXCVIHHHNGMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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